N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a trifluoromethyl group and a pyridine ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with 2-(5-methylpyridin-2-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: Shares the pyridine ring but lacks the benzamide and trifluoromethyl groups.
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar structure but with a hydroxyl group instead of a trifluoromethyl group.
Uniqueness
N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
830348-10-2 |
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Molecular Formula |
C16H15F3N2O |
Molecular Weight |
308.30 g/mol |
IUPAC Name |
N-[2-(5-methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H15F3N2O/c1-11-6-7-12(21-10-11)8-9-20-15(22)13-4-2-3-5-14(13)16(17,18)19/h2-7,10H,8-9H2,1H3,(H,20,22) |
InChI Key |
QTZQCJPOKCUCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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